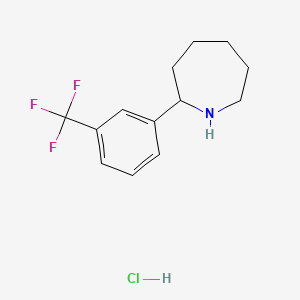

2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride

Description

Chemical Nomenclature and Structural Identity

This compound, bearing the Chemical Abstracts Service registry number 1346602-95-6, represents a precisely defined molecular entity within the broader class of azepane derivatives. The compound's International Union of Pure and Applied Chemistry nomenclature systematically describes its structural composition as this compound, reflecting the specific positioning of the trifluoromethyl group at the meta position of the phenyl substituent attached to the second carbon of the azepane ring. This nomenclature system ensures unambiguous identification of the compound among related structural isomers, particularly distinguishing it from the ortho and para trifluoromethyl positional isomers that exhibit different chemical and biological properties.

The molecular structure of this compound can be represented by the molecular formula C13H17ClF3N, indicating a molecular weight of 279.73 grams per mole. The International Chemical Identifier code for this compound is 1S/C13H16F3N.ClH/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12;/h4-6,9,12,17H,1-3,7-8H2;1H, which provides a standardized method for representing the compound's connectivity and stereochemistry. The corresponding International Chemical Identifier Key, NFKPRZPZIJHIFK-UHFFFAOYSA-N, serves as a condensed hash representation of the molecular structure that facilitates database searches and computational analyses.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1346602-95-6 |

| Molecular Formula | C13H17ClF3N |

| Molecular Weight | 279.73 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Physical Form | Powder |

| Purity | 95% |

| Storage Temperature | Room Temperature |

The structural architecture of this compound encompasses several critical molecular features that contribute to its distinctive properties. The azepane ring, representing a seven-membered saturated heterocycle containing nitrogen, provides conformational flexibility that is often crucial for biological activity. The trifluoromethyl group, strategically positioned at the meta position of the phenyl ring, introduces significant electronic effects through its strong electron-withdrawing properties, which can enhance metabolic stability and alter the compound's pharmacokinetic profile. The hydrochloride salt formation improves the compound's solubility characteristics and provides enhanced stability for storage and handling purposes.

Historical Development in Heterocyclic Chemistry

The development of heterocyclic chemistry, which encompasses compounds like this compound, traces its origins to the early nineteenth century when organic chemistry began to emerge as a distinct scientific discipline. The foundational work in this field commenced in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest systematic studies of nitrogen-containing heterocyclic compounds. This pioneering research established the conceptual framework for understanding how heteroatoms such as nitrogen, oxygen, and sulfur could be incorporated into cyclic molecular structures to create compounds with unique chemical and biological properties.

The progression of heterocyclic chemistry continued throughout the nineteenth century with several landmark discoveries that would later influence the development of azepane chemistry. In 1832, Dobereiner produced furan compounds through the treatment of starch with sulfuric acid, demonstrating early synthetic methodologies for heterocycle formation. The isolation of pyrrole by Runge in 1834 through dry distillation processes further expanded the understanding of nitrogen-containing heterocycles. These early investigations established fundamental principles of heterocyclic synthesis that would eventually be applied to the preparation of seven-membered ring systems such as azepanes.

The twentieth century witnessed unprecedented advances in heterocyclic chemistry, particularly with the recognition of these compounds' biological significance. The discovery in 1951 of Chargaff's rules, which highlighted the role of heterocyclic compounds including purines and pyrimidines in the genetic code, revolutionized the understanding of heterocycles' fundamental importance in biological systems. This recognition spurred intensive research into the synthesis and biological evaluation of various heterocyclic scaffolds, including the azepane derivatives that would later encompass compounds such as this compound.

The development of seven-membered heterocyclic systems represented a particular challenge within the broader field of heterocyclic chemistry. Unlike their five- and six-membered counterparts, seven-membered rings such as azepanes required specialized synthetic approaches due to their inherent conformational flexibility and the thermodynamic challenges associated with ring closure. The recognition that seven-membered rings could provide unique three-dimensional architectures for drug discovery applications motivated the development of new synthetic methodologies specifically designed for azepane preparation.

| Historical Milestone | Year | Significance |

|---|---|---|

| Alloxan isolation from uric acid | 1818 | First systematic heterocyclic study |

| Furan synthesis from starch | 1832 | Early synthetic methodology |

| Pyrrole isolation | 1834 | Nitrogen heterocycle characterization |

| Indigo dye synthesis | 1906 | Industrial heterocyclic application |

| Chlorophyll derivative isolation | 1936 | Biological origin recognition |

| Chargaff's rules description | 1951 | Genetic code heterocycle role |

Position Within Azepane Derivative Research

This compound occupies a significant position within the rapidly expanding field of azepane derivative research, which has gained considerable momentum due to the pharmaceutical importance of seven-membered nitrogen heterocycles. The azepane scaffold has emerged as a privileged structure in medicinal chemistry, with more than twenty azepane-based drugs having received approval from regulatory authorities for the treatment of various diseases. This remarkable success rate has established azepanes as one of the most valuable heterocyclic frameworks for drug discovery, positioning compounds like this compound at the forefront of contemporary pharmaceutical research.

The research landscape surrounding azepane derivatives has been particularly influenced by the discovery and characterization of naturally occurring azepane-containing compounds that exhibit potent biological activities. Balanol, a fungal metabolite produced by Verticillium balanoides, exemplifies the therapeutic potential of azepane-containing molecules through its remarkable activity as a protein kinase inhibitor. The hexahydroazepane moiety present in balanol's structure corresponds to the ribose region of adenosine triphosphate, demonstrating how seven-membered nitrogen heterocycles can effectively mimic essential biological molecules. This structural relationship has provided crucial insights into the design principles for azepane-based therapeutics and has directly influenced the development of synthetic azepane derivatives.

The pharmaceutical significance of azepane derivatives extends across multiple therapeutic areas, encompassing applications in cancer treatment, diabetes management, neurological disorders, and antimicrobial therapy. Tolazamide, an oral blood glucose lowering agent used for type two diabetes treatment, represents one of the most clinically successful azepane-containing drugs. The compound's azepane ring provides the conformational flexibility necessary for effective binding to its biological target while contributing to its favorable pharmacokinetic properties. Similarly, Azelastine demonstrates the utility of azepane scaffolds in developing selective histamine antagonists for allergy treatment.

The conformational properties of azepane rings have proven particularly valuable for drug design applications, as the seven-membered ring system can adopt multiple low-energy conformations that enable optimal interactions with diverse biological targets. This conformational flexibility, while presenting challenges for structure-based drug design, also provides opportunities for developing compounds with enhanced selectivity profiles and reduced off-target effects. Research has demonstrated that specific substitution patterns on the azepane ring can bias the conformational equilibrium toward particular ring conformations, thereby allowing medicinal chemists to fine-tune the biological properties of azepane-containing compounds.

Contemporary research in azepane chemistry has focused extensively on developing new synthetic methodologies that enable efficient preparation of functionalized azepane derivatives. Diazocarbonyl chemistry has emerged as a particularly powerful approach for accessing diversely substituted azepane scaffolds, allowing for the preparation of dicarbonyl-containing seven-membered rings that can be further elaborated through various chemical transformations. These synthetic advances have facilitated the preparation of azepane-containing compound libraries for biological screening, accelerating the discovery of new azepane-based therapeutics.

| Research Application | Significance | Representative Compounds |

|---|---|---|

| Protein kinase inhibition | Balanol natural product research | Balanol derivatives |

| Diabetes treatment | Oral blood glucose regulation | Tolazamide |

| Allergy therapy | Histamine receptor antagonism | Azelastine |

| Antimicrobial research | Broad-spectrum activity | Various synthetic derivatives |

| Cancer treatment | Multiple kinase targeting | Synthetic azepane analogs |

The integration of fluorinated substituents, exemplified by the trifluoromethyl group present in this compound, represents a contemporary trend in azepane derivative research. Fluorine incorporation has become increasingly important in medicinal chemistry due to the unique properties that fluorinated compounds exhibit, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics. The specific positioning of the trifluoromethyl group at the meta position of the phenyl ring in this compound reflects careful consideration of how electronic effects can be optimized to achieve desired biological properties while maintaining favorable pharmaceutical characteristics.

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]azepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12;/h4-6,9,12,17H,1-3,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKPRZPZIJHIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Step 1 : Deprotonation of azepane by a strong base (e.g., sodium hydride) generates a reactive amide ion.

-

Step 2 : The amide ion undergoes nucleophilic attack on 3-(trifluoromethyl)benzyl chloride, forming the secondary amine intermediate.

-

Step 3 : Acidification with hydrochloric acid yields the hydrochloride salt.

Experimental Procedure

-

Reagents :

-

Azepane (1.0 equiv)

-

3-(Trifluoromethyl)benzyl chloride (1.1 equiv)

-

Sodium hydride (1.2 equiv)

-

Tetrahydrofuran (THF) as solvent

-

Hydrochloric acid (conc.)

-

-

Conditions :

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base | NaH > K2CO3 | Higher with NaH |

| Solvent | THF > DMF | THF improves selectivity |

| Temperature | 65–70°C | Lower temps slow reaction |

| Molar Ratio (Azepane:Benzyl chloride) | 1:1.1 | Excess benzyl chloride minimizes side products |

Alternative Cyclization Strategies

For cases where azepane is synthesized in situ, cyclization of precursor amines offers an alternative route.

Reductive Amination of Keto Intermediates

A 2025 study demonstrated the use of reductive amination to form the azepane ring:

Gold-Catalyzed Cycloisomerization

Advanced catalytic methods, such as gold(I)-mediated cycloisomerization of enynes, have been explored for azepane synthesis:

Table 2: Comparison of Cyclization Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 65 | 95 | Moderate |

| Gold Catalysis | 89 | 98 | High |

| Alkylation (Section 2) | 78 | 99 | Industrial |

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

Key Modifications

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in THF.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an amine derivative.

Substitution: The major products are substituted azepane derivatives.

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Differences and Implications

Ring Size and Flexibility

- The azepane ring in the target compound provides greater conformational flexibility compared to the rigid oxetane in 3-[2-(CF₃)phenyl]oxetan-3-amine HCl. This flexibility may enhance binding to flexible receptor pockets, as seen in CNS-targeting drugs .

- Cinacalcet’s naphthalene backbone and propyl linker optimize interactions with the calcium-sensing receptor, a feature absent in simpler azepane derivatives .

Substituent Position

- The 3-CF₃ substitution on the phenyl ring (target compound) vs. 2-CF₃ (positional isomer) alters steric and electronic interactions. For example, 2-CF₃ substitution may hinder binding to planar receptors due to ortho steric effects .

Biological Activity

2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 201.64 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable candidate in drug design and development.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClF₃N |

| Molecular Weight | 201.64 g/mol |

| Functional Groups | Trifluoromethyl, Azepane |

| Solubility | Water-soluble (as hydrochloride) |

Preliminary studies suggest that this compound may interact with specific neurotransmitter receptors in the brain, potentially modulating their activity. This interaction could lead to therapeutic effects in neurological disorders, although the exact molecular targets remain under investigation.

Biological Activity

The biological activity of this compound has been explored in various contexts:

- Neuropsychopharmacology : There is ongoing research into its potential as an antidepressant. Initial findings indicate that derivatives of this compound may exhibit significant antidepressant effects without the typical side effects associated with existing treatments .

- Drug Delivery Systems : The compound is also being investigated for its role in advanced drug delivery systems, including targeted drug carriers and controlled-release formulations. Studies have shown that these systems can enhance bioavailability while minimizing side effects.

- Chemical Reactivity : The trifluoromethyl group influences the reactivity of the azepane ring, allowing for various chemical transformations such as nucleophilic substitutions and electrophilic additions. This reactivity can be harnessed to develop novel derivatives with improved biological properties .

Case Studies and Research Findings

- Antidepressant Potential : In a study evaluating several derivatives of this compound, compounds demonstrated a notable ability to modulate serotonin receptors, indicating a pathway for developing new antidepressants.

- In Vivo Testing : Animal model studies have shown promising results, with certain derivatives exhibiting enhanced efficacy in reducing depressive behaviors compared to traditional antidepressants .

- Drug Delivery Applications : Research on functionalizing this compound for drug delivery has indicated improved therapeutic efficacy in preclinical models, suggesting that it can serve as a scaffold for developing new therapeutic agents targeting central nervous system disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination to introduce the azepane ring. For the trifluoromethylphenyl group, cross-coupling reactions (e.g., Suzuki-Miyaura) using 3-(trifluoromethyl)phenylboronic acid are common. Post-synthesis, hydrochloride salt formation is achieved via acid-base titration with HCl .

- Key Considerations : Monitor reaction intermediates using LC-MS to ensure regioselectivity, as competing side reactions (e.g., over-alkylation) may occur. Purity validation via HPLC (≥98%) is critical .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures using SHELX software for precise bond-length and angle measurements, particularly to confirm the azepane ring conformation and trifluoromethyl group orientation .

- Spectroscopy : and NMR verify proton environments and CF group integrity. FT-IR confirms secondary amine formation (N–H stretch at ~3300 cm) .

Q. What stability and storage conditions are recommended?

- Methodological Answer :

- Stability : The compound is hygroscopic; store desiccated at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition pathways .

- Handling : Use inert atmosphere (N) gloveboxes for long-term storage. Avoid aqueous buffers unless immediately used, as hydrolysis of the azepane ring may occur .

Q. Which analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Monitor transitions at m/z [M+H] for quantification. Calibrate with deuterated internal standards (e.g., d-labeled analogs) to correct matrix effects .

- Validation : Ensure linearity (R > 0.99) across 1–1000 ng/mL and LOD/LOQ ≤1 ng/mL. Cross-validate with NMR for absolute quantification .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with serotonin/norepinephrine receptors?

- Methodological Answer :

- Software : Use AutoDock Vina for high-throughput docking. Prepare receptor structures (e.g., 5-HT PDB: 7E2Z) by removing water molecules and adding polar hydrogens .

- Scoring : Prioritize binding poses with ΔG ≤ -8 kcal/mol. Validate using MD simulations (AMBER) to assess stability over 100 ns. Compare results to known agonists (e.g., Flibanserin hydrochloride) for mechanistic insights .

Q. What in vivo models are appropriate for evaluating its pharmacokinetic profile?

- Methodological Answer :

- Rodent Models : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, and 24 h. Analyze using LC-MS/MS to calculate AUC, C, and t .

- Tissue Distribution : Sacrifice animals at 6 h post-dose; quantify compound levels in brain, liver, and kidneys. Normalize to tissue weight and correct for blood contamination .

Q. How can stability issues in cell-based assays be mitigated?

- Methodological Answer :

- Buffering : Use HEPES (pH 7.4) instead of PBS to minimize chloride ion interference. Pre-incubate compound with 1% BSA to simulate protein-binding effects .

- Controls : Include time-zero samples to distinguish compound degradation from cellular uptake. Validate with stable isotope-labeled analogs as internal controls .

Q. What strategies resolve contradictions between computational and experimental binding data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.